molecular formula C22H16N6O5S B2523931 N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536717-01-8

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2523931
CAS No.: 536717-01-8
M. Wt: 476.47
InChI Key: HOUOFFUOGQZDQR-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) kinase. The signaling axis of CSF1 and its receptor, CSF1R, is a critical regulator of the survival, proliferation, and differentiation of macrophages and monocytes . In the tumor microenvironment, many cancers are infiltrated by tumor-associated macrophages (TAMs) that are often pro-tumorigenic. Targeting CSF1R signaling has emerged as a promising therapeutic strategy to deplete these pro-tumorigenic TAMs and alter the tumor microenvironment to an anti-tumor state . This compound acts by competitively inhibiting the ATP-binding site of CSF1R, thereby blocking its auto-phosphorylation and subsequent downstream signaling. Its research value is particularly high in the fields of oncology and immunology for investigating the role of macrophages in disease progression, evaluating combination therapies with other anti-cancer agents , and understanding mechanisms of resistance to CSF1R-targeted therapies. The unique pyrimido[5,4-b]indol-2-yl scaffold of this inhibitor provides a specific chemical tool for probing CSF1R-dependent biological processes in cellular and in vivo models.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O5S/c1-12-10-17(26-33-12)24-18(29)11-34-22-25-19-15-4-2-3-5-16(15)23-20(19)21(30)27(22)13-6-8-14(9-7-13)28(31)32/h2-10,23H,11H2,1H3,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUOFFUOGQZDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological assays that highlight its activity.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring and a pyrimidoindole moiety. Its molecular formula is C18H16N4O3SC_{18}H_{16}N_4O_3S, and it has a molecular weight of approximately 368.41 g/mol. The presence of the nitrophenyl group and sulfur atom suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring followed by the introduction of the pyrimidoindole and sulfanyl groups. The detailed synthetic pathway can be summarized as follows:

  • Formation of the Oxazole Ring : Starting from appropriate precursors, the oxazole is synthesized through cyclization reactions.
  • Introduction of Pyrimidoindole : The nitrophenyl-substituted pyrimidoindole is then coupled with the oxazole derivative.
  • Final Acetamide Formation : The final step involves introducing the acetamide functionality.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, preliminary tests indicated high anti-lipid peroxidation activity at concentrations around 100 µM. The compound showed an inhibition rate of approximately 91.7% in lipid peroxidation assays using the AAPH protocol .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably:

  • Soybean Lipoxygenase Inhibition : The compound demonstrated moderate inhibition of soybean lipoxygenase with an IC50 value indicating low activity compared to more potent inhibitors .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the compound's potential as an anticancer agent. These studies typically involve various cancer cell lines where the compound's effectiveness is measured through cell viability assays (e.g., MTT assay). Results indicated that certain derivatives related to this compound exhibited cytotoxic effects at specific concentrations .

Case Studies

Several case studies highlight the biological relevance of compounds in this chemical class:

  • Case Study on Anticancer Activity : A study involving derivatives similar to this compound reported significant inhibition of tumor growth in xenograft models when treated with related compounds.
  • Anti-inflammatory Effects : Other related compounds have shown promise in inhibiting cyclooxygenase enzymes (COX-I and COX-II), suggesting potential anti-inflammatory applications .

Data Summary Table

Property Value
Molecular FormulaC18H16N4O3SC_{18}H_{16}N_4O_3S
Molecular Weight368.41 g/mol
Antioxidant Activity91.7% inhibition at 100 µM
Soybean Lipoxygenase IC50Moderate
CytotoxicitySignificant in vitro

Scientific Research Applications

Molecular Formula

The molecular formula of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is C11H9N3O3C_{11}H_{9}N_{3}O_{3} with a molecular weight of 231.21 g/mol.

Structural Features

The compound features:

  • An oxazole ring
  • A pyrimidoindole moiety
  • A sulfonamide linkage

These structural characteristics contribute to its unique chemical behavior and biological activity.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for the development of new derivatives that may exhibit enhanced properties or functionalities.

Biology

The compound can be utilized as a probe or tool for studying biological processes. Its interaction with various biological targets provides insights into cellular mechanisms and pathways.

Medicine

As a potential therapeutic agent, this compound has shown promise in treating diseases due to its biological activity.

Industry

In industrial applications, the compound may act as a precursor for manufacturing specialty chemicals or materials. Its synthesis can be optimized for large-scale production while adhering to green chemistry principles.

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

In vitro studies have demonstrated moderate to high antibacterial activity against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus cereus75
Klebsiella pneumoniae150

Cytotoxicity

Cytotoxicity studies on cancer cell lines revealed selective effects with IC50 values ranging from 20–40 µM across different cell lines.

Proposed Mechanism of Action:

  • Inhibition of bacterial cell wall synthesis.
  • Interference with DNA replication processes.

Molecular docking studies suggest effective binding to target enzymes involved in these processes.

Antibiotic Efficacy Study

A comprehensive study evaluated the antibiotic efficacy of the compound against several bacterial strains using standard protocols to determine MIC values. The results indicated promising antibacterial properties that warrant further investigation.

Cytotoxicity Assessment

A cytotoxicity assessment was conducted on various cancer cell lines using MTT assays. The findings suggest that the compound has selective cytotoxic effects against certain cancer types while exhibiting lower toxicity towards normal cells.

Comparison with Similar Compounds

Structural Variations

The compound’s closest analogs share the pyrimido[5,4-b]indole core but differ in substituents and functional groups. Key structural comparisons include:

Compound Name R1 (Position 3) R2 (Acetamide Substituent) Key Features
Target Compound 4-Nitrophenyl 5-Methyl-1,2-oxazol-3-yl Electron-withdrawing nitro group; oxazole for polarity
N-(4-Ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide 3-Methoxyphenyl 4-Ethylphenyl Electron-donating methoxy group; ethylphenyl for lipophilicity
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide - 4-Fluorophenyl Thiadiazole ring (sulfur-rich); fluorophenyl for electronegativity
N-(tert-Butyl)-2-{[3-phenyl-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Phenyl tert-Butyl Bulky tert-butyl group; unmodified phenyl for planar interactions
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide - 4-Methylphenyl Oxadiazole-indole hybrid; enhanced aromatic surface area

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: The 4-nitrophenyl group in the target compound contrasts with the 3-methoxyphenyl group in ’s analog.
  • Heterocyclic Moieties : Replacing oxazole (target) with thiadiazole () introduces additional sulfur atoms, which may alter solubility and redox activity. Oxazoles generally exhibit higher metabolic stability compared to thiadiazoles .
  • Alkyl vs.
Physicochemical Properties

Predicted properties (calculated using ChemSpider and Molinspiration tools):

Property Target Compound 3-Methoxyphenyl Analog Thiadiazole Analog tert-Butyl Analog
Molecular Weight (g/mol) ~525 ~538 ~465 ~480
LogP (Octanol-Water) 3.2 3.8 2.9 4.1
Hydrogen Bond Donors 2 2 2 2
Hydrogen Bond Acceptors 8 7 6 6
Polar Surface Area (Ų) ~125 ~110 ~95 ~90

Key Observations :

  • The target compound’s nitro group increases polarity (higher PSA) but reduces LogP compared to the tert-butyl analog, suggesting a balance between solubility and lipophilicity.
Bioactivity and Target Interactions
  • Target Compound : The nitro group may enhance inhibition of kinases or oxidoreductases, as seen in structurally related TLR4 ligands . The oxazole ring could engage in hydrogen bonding with residues like aspartate or glutamate.
  • 3-Methoxyphenyl Analog : The methoxy group’s electron-donating nature may favor interactions with cytochrome P450 enzymes, as observed in similar indole derivatives .
  • tert-Butyl Analog : Bulky substituents like tert-butyl are common in protease inhibitors, where steric hindrance prevents substrate entry .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction progress be monitored?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidoindole core followed by sulfanyl-acetamide coupling. Key steps include:

  • Cyclocondensation of substituted indole derivatives with nitriles or amidines to form the pyrimido[5,4-b]indole scaffold.
  • Thiolation using Lawesson’s reagent or thiourea derivatives to introduce the sulfanyl group.
  • Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions. Reaction progress can be monitored using HPLC (to track intermediate purity) and <sup>1</sup>H/<sup>13</sup>C NMR (to confirm bond formation and regioselectivity) .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to resolve aromatic protons, sulfanyl linkages, and acetamide groups.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C25H19N5O4S, exact mass 485.1164) .
  • Infrared Spectroscopy (IR) : To confirm carbonyl (C=O) and nitro (NO2) functional groups.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

  • pH-dependent degradation : Use HPLC to monitor decomposition in buffers (pH 2–12) at 37°C.
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy to track photodegradation under controlled illumination .

Q. What preliminary assays are recommended to explore its biological activity?

Initial screens should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
  • Cellular viability assays (MTT or ATP-based) to assess cytotoxicity in cancer/normal cell lines.
  • Molecular docking to predict binding affinities to proteins with known pyrimidoindole interactions (e.g., topoisomerases) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the pyrimidoindole core?

Yield improvements require:

  • Catalyst screening : Transition metals (e.g., Pd/Cu) for cross-coupling reactions.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Address discrepancies via:

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays).
  • Structure-Activity Relationship (SAR) studies : Modify the 4-nitrophenyl or oxazolyl substituents to enhance bioavailability .
  • In silico ADMET modeling : Predict absorption barriers (e.g., P-glycoprotein efflux) .

Q. What strategies are effective for designing derivatives with improved solubility?

Derivative design approaches include:

  • PEGylation : Introduce polyethylene glycol chains to the acetamide group.
  • Salt formation : Convert the free base to hydrochloride or mesylate salts.
  • Heterocycle substitution : Replace the 5-methyloxazole with a pyridine or morpholine moiety .

Q. How can researchers resolve insolubility issues in aqueous assay systems?

Mitigation strategies:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Nanoemulsion encapsulation : Lipid-based carriers to enhance dispersibility.
  • Pro-drug synthesis : Mask polar groups (e.g., esterify the acetamide) .

Q. What methods validate target engagement in cellular models?

Advanced validation techniques:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified targets.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates.
  • CRISPR-Cas9 knockout models : Correlate activity with target protein expression .

Q. How can computational modeling guide the optimization of metabolic stability?

Computational workflows:

  • Metabolite prediction : Use software (e.g., Meteor Nexus) to identify vulnerable sites (e.g., sulfanyl or nitro groups).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative degradation.
  • CYP450 docking : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

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